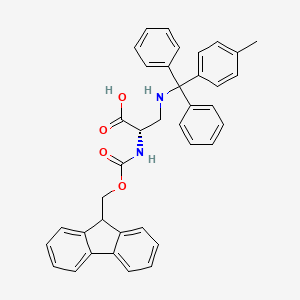

Fmoc-Dap(Mtt)-OH

Descripción

Significance of Fmoc-Dap(Mtt)-OH as a Building Block in Peptide Synthesis

Fmoc-Dap(Mtt)-OH is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), particularly for creating non-linear or modified peptides. Its significance lies in the orthogonal protection of its two amino groups. The α-amino group is protected by the temporary Fmoc group, while the β-amino group on the side chain is protected by the semi-permanent Mtt group. This arrangement allows for the selective deprotection of the side chain to perform specific chemical modifications—such as branching, cyclization, or conjugation with other molecules—while the peptide remains anchored to the solid support and the main chain is temporarily protected. sigmaaldrich.compeptide.com This capability is essential for synthesizing complex structures like peptide-based therapeutics, probes for studying protein function, and advanced biomaterials. chemimpex.comsci-hub.st

Structural Versatility of Fmoc-Dap(Mtt)-OH in Peptide Design

The unique trifunctional nature of Fmoc-Dap(Mtt)-OH provides exceptional versatility in peptide design. sigmaaldrich.com It allows chemists to move beyond linear amino acid sequences and introduce precise structural modifications. After incorporation into a peptide chain, the Mtt-protected side chain serves as a latent reactive handle. Selective deprotection of the Mtt group unmasks a primary amine, which can then be used as a point for chain extension to create branched peptides, for cyclization with another part of the peptide, or for conjugation to other molecules of interest, such as drugs, imaging agents, or polymers. chemimpex.comsigmaaldrich.compeptide.com

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. mdpi.com Its structure is similar to alanine (B10760859) but with an additional amino group on its side chain (the β-carbon). This β-amino group is the key to its utility. nih.gov In peptide chemistry, the Dap backbone is used to introduce a site for specific chemical modifications. mdpi.com For example, substituting a lysine (B10760008) with Dap can probe the effects of side-chain length on peptide structure and function. sci-hub.st The Dap scaffold is used to create branched peptides for multivalent displays, to synthesize cyclic peptides through side-chain lactamization, and to attach biophysical probes for studying protein structure and dynamics. peptide.comnih.gov The ability to control elongation from both the backbone and the side chain independently makes Dap a powerful tool in chemical biology and medicinal chemistry. nih.gov

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Fmoc-Dap(Mtt)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methyltrityl)-L-2,3-diaminopropionic acid |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Mtt | 4-methyltrityl (or p-methyltrityl) |

| Dap | 2,3-diaminopropionic acid |

| Boc | tert-butyloxycarbonyl |

| tBu | tert-butyl |

| Allyl/Alloc | Allyloxycarbonyl |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| DMF | Dimethylformamide |

| Orn | Ornithine |

| Lys | Lysine |

| Fmoc-Dab(Mtt)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-L-2,4-diaminobutyric acid |

Side-Chain Functionalization Potential

The primary strategic value of incorporating N-α-Fmoc-N-β-(4-methyltrityl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Mtt)-OH, into a peptide sequence lies in the orthogonal nature of its protecting groups. The N-α-Fmoc group is labile to basic conditions (typically piperidine), while the N-β-Mtt group on the side chain is exceptionally sensitive to mild acidic conditions. sigmaaldrich.compeptide.com This differential stability allows for the selective deprotection of the side-chain amine group while the peptide remains anchored to the solid-phase resin and other protecting groups, such as tert-butyl (tBu) or Boc, remain intact. sigmaaldrich.comresearchgate.net

The selective removal of the Mtt group is typically achieved by treating the peptidyl-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often at a concentration of just 1-2%. sigmaaldrich.comresearchgate.net The process is rapid, and the released Mtt cation is scavenged by adding a silane, such as triisopropylsilane (B1312306) (TIS), to prevent unwanted side reactions. sigmaaldrich.comresearchgate.net This unmasks a primary amine on the Dap side chain, which serves as a versatile nucleophilic handle for a wide array of covalent modifications.

This on-resin functionalization capability is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides that would be difficult to produce otherwise. google.comchemimpex.com The exposed amine can be targeted for various chemical transformations to introduce specific functionalities, thereby tailoring the peptide's biological activity, biophysical properties, or utility as a research tool. chemimpex.comnih.gov

Key applications stemming from this side-chain functionalization potential include:

Synthesis of Branched and Cyclic Peptides: The deprotected side-chain amine can be coupled with another amino acid or a peptide fragment to create branched structures. sigmaaldrich.com Alternatively, it can be reacted with the C-terminal carboxyl group or the side chain of an acidic residue (e.g., Aspartic acid or Glutamic acid) within the same peptide to form a lactam bridge, resulting in a side-chain-to-terminus or side-chain-to-side-chain cyclized peptide. peptide.compeptide.com

Bioconjugation: The amine serves as an attachment point for various biomolecules and polymers. A common strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG), to enhance the solubility and in vivo half-life of therapeutic peptides. google.compeptide.com

Labeling and Probe Development: The side chain can be acylated with reporter molecules such as fluorophores (e.g., fluorescein, rhodamine) for use in fluorescence microscopy or FRET studies, or with biotin (B1667282) for affinity-based purification and detection methodologies. peptide.com It can also be conjugated with chelating agents to bind metal ions for applications in medical imaging or radio-pharmaceuticals.

Introduction of Non-Proteinogenic Moieties: Lipophilic groups, such as fatty acids, can be attached to the Dap side chain to enhance membrane association or prolong systemic circulation by promoting binding to serum albumin. google.com This approach is a key strategy in the development of long-acting peptide drugs.

The ability to perform these modifications at a specific, predetermined site within a peptide sequence provides chemists with precise control over the final molecular architecture and function.

The following table summarizes various types of modifications enabled by the selective deprotection of the Dap(Mtt) side chain and their applications in peptide science.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZDBCVDBMWMAM-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Fmoc Dap Mtt Oh and Its Incorporation into Peptides

Deprotection Strategies for the Mtt Group

The removal of the Mtt protecting group is a critical step that requires careful optimization to ensure complete deprotection without compromising the integrity of the peptide or other protecting groups.

The most common method for Mtt deprotection involves the use of a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.net Typically, a concentration of 1-2% TFA in DCM is sufficient to cleave the Mtt group. peptide.com The progress of the deprotection can often be monitored visually, as the release of the methyltrityl cation results in a distinct yellow color in the solution. researchgate.net The deprotection is repeated until the solution remains colorless, indicating the complete removal of the Mtt group. researchgate.net

However, the acidity of the TFA solution must be carefully controlled, as higher concentrations or prolonged exposure can lead to the premature cleavage of other acid-labile protecting groups or even cleavage of the peptide from highly acid-sensitive resins like the 2-chlorotrityl resin. 5z.comnih.gov For instance, even 1% TFA can cause partial cleavage of tert-butyl (tBu) protecting groups over extended periods. 5z.com Some studies have explored alternative solvent systems, such as acetic acid/trifluoroethanol/DCM, but these have also shown risks of premature peptide cleavage from the resin. researchgate.netnih.gov

| Reagent/Solvent System | Concentration | Observations |

| TFA in DCM | 1-2% | Effective for Mtt removal, but can cause premature cleavage of other protecting groups or the peptide from the resin with prolonged exposure. researchgate.netpeptide.com5z.comnih.gov |

| Acetic acid/trifluoroethanol/DCM | 1:2:7 (v/v/v) | Can also lead to premature cleavage of the peptide from the resin. researchgate.netnih.gov |

| Hexafluoroisopropanol (HFIP) in DCM | 30% | Identified as a milder condition for Mtt deprotection. researchgate.netresearchgate.net |

During the acid-mediated deprotection of the Mtt group, highly reactive trityl cations are released. researchgate.net These cations can reattach to the deprotected amine or react with other nucleophilic residues in the peptide, such as tryptophan or cysteine. peptide.comchempep.com To prevent these side reactions, scavengers are added to the deprotection solution to "quench" the trityl cations. researchgate.net

Commonly used scavengers include triisopropylsilane (B1312306) (TIS) and methanol (B129727) (MeOH). researchgate.netsigmaaldrich.com TIS is highly effective at quenching trityl cations. researchgate.net The addition of a small amount of MeOH to the TFA/DCM solution has been shown to prevent the cleavage of tBu groups and premature cleavage of the peptide from Rink amide resin. 5z.comsigmaaldrich.com However, it has also been observed that the presence of MeOH can dramatically slow down the cleavage of the Mtt group. 5z.com 1,2-ethanedithiol (B43112) (EDT) is another scavenger used in cleavage cocktails, particularly for peptides containing sensitive amino acids. chempep.com

| Scavenger | Concentration | Effects |

| Triisopropylsilane (TIS) | 1-5% | Effectively quenches trityl cations. researchgate.netsigmaaldrich.com |

| Methanol (MeOH) | 1-5% | Prevents loss of t-butyl groups and premature resin cleavage, but may slow Mtt deprotection. 5z.comsigmaaldrich.com |

| 1,2-ethanedithiol (EDT) | 2.5% in cleavage cocktails | Recommended for peptides with sensitive amino acids. chempep.com |

The key advantage of the Mtt group is its orthogonality to other protecting groups commonly used in Fmoc-based SPPS. researchgate.net This allows for its selective removal without affecting groups like tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) which require much stronger acidic conditions (e.g., 95% TFA) for their removal. sigmaaldrich.com This selective deprotection enables site-specific modifications of the peptide while it is still attached to the solid support. sigmaaldrich.com

For example, a peptide can be synthesized with a Lys(Mtt) residue. The Mtt group can then be selectively removed on-resin, and the exposed side-chain amine can be modified, for instance, by attaching a fluorescent label or another peptide chain to create a branched peptide. researchgate.netresearchgate.net While the Mtt group is selectively cleaved with dilute TFA, other protecting groups like Boc remain intact, preserving the integrity of the rest of the peptide. researchgate.net However, achieving perfect selectivity can be challenging, and some studies have reported partial cleavage of other acid-labile groups, such as the Trt group, during Mtt removal. researchgate.net5z.com Careful optimization of the deprotection conditions, including the choice of acid, concentration, time, and scavengers, is crucial for maximizing selectivity. 5z.com

Scavengers for Trityl Cations (e.g., TIS, MeOH, EDT)

Advanced Synthetic Challenges and Solutions

While Fmoc-Dap(Mtt)-OH is a valuable building block, its use is not without challenges. Researchers have identified issues related to its incorporation into peptide chains and have developed strategies to overcome these difficulties.

A significant challenge associated with Fmoc-Dap(Mtt)-OH is its propensity to undergo rapid intramolecular cyclization to form a lactam under various coupling conditions. rsc.orgresearchgate.netresearchgate.net This side reaction leads to poor coupling efficiency during SPPS, as the lactam-formed product cannot be incorporated into the growing peptide chain. rsc.orgresearchgate.net This issue has been observed with a variety of standard coupling reagents. rsc.orgresearchgate.net

To address this, alternative strategies have been explored. One successful approach involves using a multi-time, preincubation-free protocol with the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). rsc.orgresearchgate.net This method allows for the complete incorporation of Fmoc-Dap(Mtt)-OH. rsc.orgresearchgate.net However, due to the costly and tedious nature of this procedure, researchers sometimes suggest using alternative orthogonally protected building blocks to avoid this complication. rsc.orgresearchgate.net

To improve purity, especially after the peptide has been synthesized and is ready for cleavage from the resin, the use of an orthogonal purification step upstream of the final high-performance reverse-phase chromatography (RPC) can be beneficial. bio-works.com Techniques like ion-exchange chromatography (IEX) can help remove impurities, such as failed sequences or byproducts from the deprotection steps, thus reducing the burden on the expensive RPC column and improving the final purity and yield of the target peptide. bio-works.com The general order of acid lability for trityl-based protecting groups is Trt > Mtt > Mmt, which can be a factor in purification strategies. peptide.com

Applications of Fmoc Dap Mtt Oh in Peptide Based Research

Design and Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and selectivity compared to their linear counterparts. Fmoc-Dap(Mtt)-OH is instrumental in the synthesis of these constrained structures through various cyclization strategies.

Side-Chain to Side-Chain Cyclization

A primary application of Fmoc-Dap(Mtt)-OH is in facilitating side-chain to side-chain cyclization. The Mtt group can be selectively removed under mild acidic conditions, such as 1-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which does not cleave other acid-labile protecting groups like Boc or the peptide from the resin. nih.gov This orthogonal deprotection strategy exposes the β-amino group of the diaminopropionic acid (Dap) residue for subsequent reaction with another side chain on the peptide backbone.

For instance, in the synthesis of cyclic enkephalin analogues, Fmoc-D-Dap(Mtt)-OH has been used in conjunction with another orthogonally protected amino acid, Fmoc-D-Asp(Pip), where Pip is the hyperacid-labile 2-phenylisopropyl group. nih.gov Both the Mtt and Pip groups can be removed simultaneously with dilute TFA, allowing for the formation of a lactam bridge between the side chains of Dap and Aspartic acid. nih.gov Similarly, Fmoc-Dap(Mtt)-OH can be paired with amino acids protected with an Alloc (allyloxycarbonyl) group, which is removable with a palladium catalyst, to achieve orthogonal cyclization. nih.gov

Lactam Bridge Formation

Lactam bridges, which are amide bonds formed between the side chains of an acidic and a basic amino acid, are a common method for peptide cyclization. Fmoc-Dap(Mtt)-OH serves as a key precursor for introducing the necessary amino functionality for this type of cyclization. In one study, researchers replaced cysteine residues with Fmoc-Dap(Mtt)-OH and Fmoc-Asp(OAllyl)-OH to create lactam-bridged analogs of a peptide. nih.gov After assembling the linear peptide on a solid support, the Mtt and allyl protecting groups were selectively removed, and an intramolecular amide bond was formed between the side chains of Dap and aspartic acid to yield the cyclic peptide. nih.gov This approach has been shown to produce cyclic peptides in high yields. nih.gov

Thiourea (B124793) Bridge Formation

Beyond lactam bridges, Fmoc-Dap(Mtt)-OH has been utilized in the synthesis of cyclic peptides containing a thiourea bridge. In the preparation of cyclic enkephalin analogues, researchers used Fmoc-D-Dap(Alloc)-OH and Fmoc-Dap(Mtt)-OH as the orthogonally protected pair. nih.gov Following the assembly of the linear peptide, the Alloc group was removed, and the exposed amine was converted to an isothiocyanate. Subsequently, the Mtt group was cleaved, and the newly freed amino group reacted with the isothiocyanate to form the intramolecular thiourea bridge, resulting in the cyclic peptide. nih.gov

Pseudodilution Effect in Cyclization

On-resin cyclization, a technique often employed in syntheses involving Fmoc-Dap(Mtt)-OH, takes advantage of the "pseudodilution" effect. When the peptide is anchored to a solid support, the reactive sites are physically isolated from each other, which favors intramolecular reactions over intermolecular oligomerization. This is particularly beneficial when working with low-loaded resins, as it significantly enhances the yield of the desired cyclic monomer over dimers or higher-order polymers. nih.gov

Development of Branched Peptides and Multi-Antigenic Peptides (MAPs)

The selective deprotection of the Mtt group on Fmoc-Dap(Mtt)-OH makes it an excellent tool for the synthesis of branched peptides and Multi-Antigenic Peptides (MAPs). sigmaaldrich.com After the linear peptide backbone is synthesized, the Mtt group can be removed to expose the side-chain amino group of Dap. This site can then be used as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

This strategy is central to the construction of MAPs, which consist of multiple copies of a peptide antigen attached to a lysine-based core. anaspec.com Fmoc-Dap(Mtt)-OH, along with similar derivatives like Fmoc-Lys(Mtt)-OH, allows for the creation of these dendritic structures, which can elicit a strong immune response and are valuable in vaccine development and diagnostics. anaspec.comresearchgate.net The resistance of MAPs to proteases and peptidases also makes them stable candidates for drug development. researchgate.net

Bioconjugation Chemistry and Targeted Delivery Systems

The versatile reactivity of the deprotected side-chain of Dap makes Fmoc-Dap(Mtt)-OH a valuable reagent in bioconjugation chemistry and the development of targeted delivery systems. chemimpex.com The exposed β-amino group can be functionalized with a variety of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, or drug molecules. chemimpex.com

Site-Specific Labeling and Modification

The primary advantage of Fmoc-Dap(Mtt)-OH lies in its facilitation of site-specific labeling and modification of peptides. peptide.com The Mtt group can be selectively cleaved under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA), leaving other acid-labile protecting groups, like tert-butyl (Boc), intact. sigmaaldrich.com This orthogonality is crucial for introducing specific functionalities at a predetermined position within a peptide chain.

Once the side-chain amine of the Dap residue is exposed, it can be reacted with a variety of molecules, including biotin (B1667282) for affinity purification, or other reporter groups. peptide.com This selective modification is instrumental in creating branched or cyclic peptides. For instance, the synthesis of teixobactin (B611279) analogues, a class of potent antibiotics, has utilized Fmoc-D-Dap(Mtt)-OH to enable selective cyclization reactions, forming total lactam ring structures that are crucial for their antimicrobial activity. liverpool.ac.uk

However, researchers should be aware of potential challenges. Studies have shown that Fmoc-Dab(Mtt)-OH can undergo rapid lactamization under certain coupling conditions, which can lead to poor coupling efficiency during solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net Careful selection of coupling reagents and protocols is therefore essential to ensure successful incorporation and subsequent modification.

Fluorescently-Labeled Peptide Conjugates

Fmoc-Dap(Mtt)-OH is instrumental in the synthesis of fluorescently-labeled peptide conjugates, which are vital tools for studying peptide localization, trafficking, and interactions within biological systems. peptide.com The selective deprotection of the Mtt group allows for the site-specific attachment of fluorescent dyes. nih.gov

A notable application is in the creation of probes for cancer research. For example, fluorescently labeled peptide lectinomimics have been synthesized to target cancer-specific glycans. nih.gov In these syntheses, Fmoc-Dap(Mtt)-OH is incorporated into the peptide sequence, and after removal of the Mtt group, a fluorescent tag like 5(6)-carboxyfluorescein (B613776) can be coupled to the newly freed amine. nih.gov This approach has also been used to develop dual-emitting peptides, where a nitrobenzoxadiazole (NBD) antenna and a neodymium complex are modularly assembled onto a peptide scaffold using Fmoc-Lys/Dap(Mtt)-OH. researchgate.net

Chelating Peptide Conjugates for Theranostic Applications

The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, represents a significant advancement in personalized medicine. Fmoc-Dap(Mtt)-OH plays a key role in the synthesis of chelating peptide conjugates designed for such applications. researchgate.net These conjugates can chelate radiometals for both imaging (diagnosis) and radiotherapy (therapy).

The synthesis of these complex bioconjugates often involves a multi-step process on a solid support. The orthogonal nature of the Mtt protecting group is essential for the sequential attachment of different functional units, such as a targeting ligand, a fluorescent tag, and a chelating core. researchgate.netbeilstein-journals.org For example, a novel solid-phase strategy has been developed to assemble ligand-targeted fluorescently-labeled chelating peptide conjugates. researchgate.netbeilstein-journals.org This methodology allows for the attachment of cytotoxic molecules, radiotracers, or nanomaterials, highlighting the versatility of Fmoc-Dap(Mtt)-OH in constructing sophisticated molecules for cancer theranostics. researchgate.net

Medicinal Chemistry and Drug Discovery

The unique properties of Fmoc-Dap(Mtt)-OH make it a valuable asset in medicinal chemistry and the quest for new drugs. chemimpex.com Its ability to introduce specific modifications allows for the fine-tuning of peptide properties to enhance their therapeutic potential.

Novel Therapeutic Agents and Drug Candidates

Fmoc-Dap(Mtt)-OH is a key building block in the synthesis of novel therapeutic agents and drug candidates. chemimpex.commdpi.com Its incorporation into peptide sequences can lead to improved pharmacological profiles. chemimpex.com A significant area of application is in the development of new antibiotics to combat resistant bacteria. For example, it has been used to create a positional-scanning combinatorial library of cyclic lipopeptides to identify novel compounds with enhanced antibacterial and antibiofilm activity. ubc.ca These efforts have led to the discovery of potent analogs with improved stability and reduced cytotoxicity compared to their natural counterparts. ubc.ca

The synthesis of teixobactin analogues also showcases the importance of Fmoc-D-Dap(Mtt)-OH in creating new drug candidates. liverpool.ac.uk These synthetic peptides have shown promise in tackling multi-drug resistant Gram-negative bacteria. researchgate.net

Peptide-Based Therapies (e.g., oncology, immunology)

In the fields of oncology and immunology, the precise structure of a peptide is critical for its efficacy. chemimpex.com Fmoc-Dap(Mtt)-OH provides the chemical versatility needed to construct peptide-based therapies with specific functionalities. chemimpex.com For instance, in cancer research, it has been used to synthesize lectinomimics that can target tumor-associated carbohydrate antigens. nih.gov

Furthermore, the development of peptide-based capture agents for diagnostics and therapeutics often relies on the site-specific modifications enabled by Fmoc-Dap(Mtt)-OH. caltech.edu These agents can be designed to have high affinity and specificity for their targets, rivaling that of monoclonal antibodies. caltech.edu

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, as they provide insights into how the chemical structure of a compound influences its biological activity. Fmoc-Dap(Mtt)-OH is a crucial tool in performing SAR studies on peptides. mdpi.com By systematically modifying a peptide at a specific site using the Dap(Mtt) residue, researchers can probe the importance of different functional groups for receptor binding and activity.

For example, in the study of the kappa opioid receptor (KOR) antagonist zyklophin, Fmoc-Dap(Mtt)-OH was used to synthesize various analogs to explore the SAR of this peptide. researchgate.netnih.gov These studies have led to the identification of more potent KOR antagonists, which are promising candidates for further development. nih.gov Similarly, SAR studies on teixobactin analogues have been facilitated by the use of Fmoc-D-Dap(Mtt)-OH, allowing for the systematic replacement of amino acids to understand their contribution to antimicrobial activity. liverpool.ac.ukliverpool.ac.uk

Development of Protease-Resistant Peptides

A significant hurdle in the development of therapeutic peptides is their susceptibility to degradation by proteases in biological systems. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. The inclusion of L-2,3-diaminopropionic acid (Dap), introduced into a peptide sequence using Fmoc-Dap(Mtt)-OH, can enhance stability against enzymatic cleavage.

Research has shown that substituting standard L-amino acids with unnatural residues like Dap can render peptides less recognizable to proteases, thereby increasing their in-vivo half-life. For instance, a study focused on improving the stability of the antimicrobial peptide (AMP) Pep05 involved synthesizing derivatives with L-2,3-diaminopropionic acid. nih.gov The goal was to enhance stability against trypsin and plasma proteases without compromising antimicrobial activity. nih.gov Similarly, the rational design of other AMPs has involved the systematic substitution of amino acids like lysine (B10760008) with its shorter side-chain analogs, including 2,3-diaminopropionic acid (Dap) and 2,4-diaminobutyric acid (Dab), to improve protease resistance. acs.org This approach has led to the development of peptides with improved therapeutic qualities, such as enhanced activity, salt tolerance, and stability. acs.org

Table 1: Research Findings on Protease Resistance

| Original Peptide/Residue | Modified Residue | Objective | Finding | Reference |

|---|---|---|---|---|

| Antimicrobial Peptide (AMP) Pep05 | L-2,3-diaminopropionic acid (Dap) | Improve stability toward trypsin and plasma proteases | Substitution with unnatural amino acids is a strategy to enhance proteolytic resistance. | nih.gov |

Chemical Biology and Protein Engineering

Fmoc-Dap(Mtt)-OH is a key reagent in chemical biology and protein engineering, fields that seek to understand and manipulate biological systems using chemical tools. chemimpex.com Its utility lies in the ability to introduce precise modifications into peptide and protein structures, enabling detailed studies of their function and stability. chemimpex.com

Modification of Amino Acid Sequences

The ability to modify amino acid sequences at specific sites is fundamental to protein engineering. chemimpex.com Fmoc-Dap(Mtt)-OH facilitates this by allowing the introduction of a modifiable side chain at any desired position in a synthetic peptide. chemimpex.com Following the assembly of the peptide backbone via standard Fmoc-SPPS, the Mtt group on the Dap side chain can be selectively cleaved. mdpi.com The resulting free amine serves as a versatile point for further chemical reactions. This allows researchers to attach a wide array of moieties, including:

Biotin or affinity tags for purification and detection.

Cross-linking agents to study protein-protein interactions.

Post-translational modifications to study their effect on protein function.

Other non-proteinogenic amino acids or small molecules to create novel peptide structures.

This site-specific modification is crucial for creating peptides with tailored properties and for probing the structure-function relationships of proteins. chemimpex.com

Chemical Probes and Biosensors

The development of chemical probes and biosensors is essential for visualizing and quantifying biological processes. Fmoc-Dap(Mtt)-OH is instrumental in the synthesis of peptide-based probes. chemimpex.com The orthogonal protection scheme allows the Dap side chain to be uniquely functionalized with reporter molecules.

For example, a fluorescent dye (fluorophore) can be conjugated to the deprotected Dap side chain, while a quencher molecule is placed elsewhere in the peptide sequence. The peptide can be designed to undergo a conformational change upon binding to a specific analyte (e.g., an enzyme or metal ion), altering the distance between the fluorophore and quencher. This change in fluorescence provides a detectable signal for the presence of the analyte. This bioconjugation capability is fundamental to creating sensitive and specific biosensors for various diagnostic and research applications. chemimpex.com

Material Science Applications

The application of peptide chemistry extends beyond biology into the realm of material science, where building blocks like Fmoc-Dap(Mtt)-OH are used to create novel materials with programmed properties. chemimpex.com

Development of Advanced Polymers with Tailored Properties

Fmoc-Dap(Mtt)-OH is utilized in the synthesis of advanced polymers and peptidomimetics with unique structural and functional characteristics. chemimpex.com One notable example is the creation of cell-penetrating polymers based on N-substituted L-2,3-diaminopropionic acid (DAPEGs). mdpi.com In this research, Fmoc-Dap(Mtt)-OH was used as a monomeric unit. After synthesis, the Mtt groups were removed to allow for further modification, or the unique backbone structure itself imparted specific properties to the resulting polymer. mdpi.com

By incorporating Dap residues, scientists can create polymers with controlled branching, charge distribution, and functionality. This allows for the design of materials for specific applications, such as:

Drug delivery vehicles: Polymers designed to be cell-permeable for enhanced intracellular delivery of therapeutics. mdpi.com

Biocompatible hydrogels: Peptide-based polymers that can form gels for tissue engineering and controlled release applications.

Self-assembling nanomaterials: Peptides that spontaneously form ordered structures like nanotubes or nanofibers.

The ability to precisely control the chemical structure at the monomer level using reagents like Fmoc-Dap(Mtt)-OH is a powerful tool for developing the next generation of advanced functional materials. chemimpex.com

Table 2: Properties of Fmoc-Dap(Mtt)-OH

| Property | Value | Reference |

|---|---|---|

| CAS Number | 654670-89-0 | chemimpex.comiris-biotech.dechempep.com |

| Molecular Formula | C38H34N2O4 | chemimpex.comiris-biotech.deadvancedchemtech.com |

| Molecular Weight | 582.7 g/mol / 582.71 g/mol | chemimpex.comiris-biotech.deadvancedchemtech.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) / min. 99 % | chemimpex.comiris-biotech.de |

| Synonyms | Fmoc-L-Dap(Mtt)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic acid | chemimpex.comiris-biotech.de |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| 2,3-diaminopropionic acid | Dap |

| 2,4-diaminobutanoic acid | Dab |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| Fmoc-Dap(Mtt)-OH | N/A |

| Lysine | Lys |

| Methyltrityl | Mtt |

| Ornithine | Orn |

| Proteolysis-targeting chimera | PROTAC |

Analytical and Characterization Considerations for Fmoc Dap Mtt Oh Peptides

Monitoring of Coupling Reactions (e.g., Kaiser Test, Chloranil Test)

Ensuring the complete coupling of each amino acid is critical for the successful synthesis of the target peptide. Incomplete coupling reactions lead to the formation of deletion peptides, which can be difficult to remove during purification. Several qualitative colorimetric tests are employed to monitor the presence of free primary and secondary amines on the solid support after a coupling step.

The Kaiser test is a widely used method for detecting free primary amines. mdpi.compeptide.com The test utilizes ninhydrin, which reacts with primary amines to produce a characteristic deep blue color (see Table 1). peptide.com A negative Kaiser test (the resin beads remain colorless or turn yellowish) indicates that the coupling reaction has gone to completion, as there are no remaining free primary amino groups. However, the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal of proline or, in this context, the deprotected beta-amino group of the Dap residue. peptide.com

For instances where secondary amines need to be detected, or as a complementary method, the Chloranil test is employed. peptide.comnih.gov This test is particularly useful for confirming the coupling to a secondary amine or for assessing the completion of coupling to a sterically hindered position. nih.gov In the Chloranil test, a positive result, indicating the presence of free amines (both primary and secondary), is a blue or greenish-blue coloration of the resin beads (see Table 1). peptide.com

In the context of synthesizing peptides with Fmoc-Dap(Mtt)-OH, the Kaiser test would be the primary method to confirm the successful coupling of the Fmoc-protected alpha-amino group of the incoming amino acid to the growing peptide chain. mdpi.combeilstein-journals.org If a coupling reaction is found to be incomplete, a second coupling is typically performed. peptide.com

| Test | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Reference |

|---|---|---|---|---|

| Kaiser Test | Primary Amines | Intense Blue Color | Colorless/Yellowish | mdpi.compeptide.com |

| Chloranil Test | Primary & Secondary Amines | Blue/Greenish-Blue Color | Colorless | peptide.comnih.gov |

Monitoring of Deprotection Reactions (e.g., Spectrophotometry)

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to one of the most common strategies in SPPS. Its removal is a critical step that must be monitored to ensure the entire peptide chain can be elongated in the subsequent coupling step. The deprotection is typically achieved using a solution of a weak base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comwikipedia.org

A key advantage of the Fmoc group is that its removal can be monitored in real-time using UV spectrophotometry. wikipedia.orgthieme-connect.de The cleavage of the Fmoc group releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-dibenzofulvene adduct. mostwiedzy.pl This adduct is a strong chromophore with a distinct UV absorbance maximum around 301 nm. mostwiedzy.pltec5usa.com

By measuring the absorbance of the solution flowing from the reaction vessel, it is possible to track the progress of the deprotection reaction. The absorbance will increase as the Fmoc group is cleaved and then plateau once the reaction is complete. This allows for the optimization of deprotection times, ensuring complete removal of the Fmoc group without unnecessary exposure of the peptide to the basic conditions, which could cause side reactions. thieme-connect.de This spectrophotometric monitoring is a feature of many automated peptide synthesizers. tec5usa.com

The Mtt (4-methyltrityl) group, which protects the side-chain amino group of Dap, is labile to mildly acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.com Its removal is typically performed as a discrete step when side-chain modification is required and is not monitored by continuous-flow spectrophotometry in the same way as Fmoc deprotection. Confirmation of Mtt removal is usually inferred from the successful subsequent reaction at the side-chain amine. nih.gov

Purification Methodologies (e.g., Preparative RP-HPLC)

Following cleavage from the solid support and removal of all protecting groups, the crude peptide product is a mixture containing the target peptide, as well as truncated sequences, deletion sequences, and products of side reactions. Purification is therefore essential to isolate the desired peptide.

The most powerful and widely used technique for the purification of synthetic peptides is Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . peptide.comscispace.com This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup for peptide purification:

Stationary Phase : A nonpolar stationary phase is used, commonly silica (B1680970) gel that has been functionalized with alkyl chains, such as C8 or C18. google.com

Mobile Phase : A polar mobile phase is used, which typically consists of a two-solvent system (A and B). Solvent A is usually water, and Solvent B is an organic solvent like acetonitrile. Both solvents are often modified with an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), which helps to improve peak shape and resolution. google.com

Elution : Peptides are eluted by a gradient of increasing organic solvent (Solvent B). Less hydrophobic peptides elute earlier, while more hydrophobic peptides, which interact more strongly with the stationary phase, elute later.

The conditions for RP-HPLC, such as the gradient slope, flow rate, and temperature, must be optimized for each specific peptide to achieve the best possible separation and yield. google.com Fractions are collected as they elute from the column, and those containing the pure target peptide are pooled and lyophilized to obtain the final product as a fluffy powder.

Mass Spectrometry (MS) for Product Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique for confirming the identity and purity of the final peptide product. edqm.eu It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of the peptide.

The experimentally determined molecular weight of the purified peptide is compared to its calculated theoretical molecular weight. A match between these two values provides strong evidence that the correct peptide has been synthesized. High-resolution mass spectrometers can provide mass accuracy in the parts-per-million (ppm) range, offering a very high degree of confidence in the product's identity.

In addition to confirming the mass of the intact peptide, tandem mass spectrometry (MS/MS) can be used to sequence the peptide. In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured. This fragmentation pattern provides information about the amino acid sequence, confirming that the building blocks were incorporated in the correct order. edqm.eu This is particularly valuable for verifying the incorporation of non-standard amino acids like Dap(Mtt).

Future Directions and Emerging Research Areas

Novel Orthogonal Protecting Group Strategies

The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex, modified peptides. While the Fmoc/Mtt combination is well-established, research is ongoing to identify and implement novel protecting group strategies that offer enhanced selectivity and milder deprotection conditions. The Mtt group, for instance, is selectively removed under mildly acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with a mixture of DCM, hexafluoroisopropanol (HFIP), and trifluoroethanol (TFE). sigmaaldrich.comsigmaaldrich.com This allows for side-chain manipulation without affecting the acid-labile side-chain protecting groups of other residues or the Fmoc group on the N-terminus. sigmaaldrich.comsigmaaldrich.com

Alternative strategies involve the use of other protecting groups on the diaminopropionic acid (Dap) or diaminobutyric acid (Dab) core. For example, the Dde and ivDde groups, which are removable with hydrazine (B178648), offer an alternative orthogonal scheme. sigmaaldrich.comresearchgate.net However, since hydrazine can also cleave the Fmoc group, the N-terminus is often protected with a Boc group before Dde/ivDde removal. peptide.com A significant advancement has been the development of deprotection conditions for Dde using hydroxylamine (B1172632) hydrochloride/imidazole, which is fully orthogonal to Fmoc. researchgate.netpeptide.com Other protecting groups like Alloc (allyloxycarbonyl), cleavable by palladium catalysts, and Boc (tert-butoxycarbonyl), removed by strong acid, provide further options for complex synthetic designs. The choice of protecting group strategy is dictated by the desired peptide's complexity and the compatibility of the deprotection conditions with other functionalities present in the molecule. issuu.com

| Compound Name | N-α Protection | Side-Chain Protection | Deprotection Condition for Side-Chain |

| Fmoc-Dap(Mtt)-OH | Fmoc | Mtt | 1% TFA in DCM sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Dap(Dde)-OH | Fmoc | Dde | 2% Hydrazine in DMF sigmaaldrich.comresearchgate.net |

| Fmoc-Dap(ivDde)-OH | Fmoc | ivDde | 2% Hydrazine in DMF sigmaaldrich.com |

| Fmoc-Dap(Alloc)-OH | Fmoc | Alloc | Palladium catalyst |

| Fmoc-Dap(Boc)-OH | Fmoc | Boc | TFA |

Advancements in Automated Peptide Synthesis for Fmoc-Dap(Mtt)-OH Incorporation

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, offering speed and efficiency. nih.govpeptide.com The incorporation of specialized amino acids like Fmoc-Dap(Mtt)-OH into automated protocols is a key area of development. While standard Fmoc chemistry is readily automated, the unique properties of certain building blocks can present challenges. nih.govbeilstein-journals.org For instance, Fmoc-Dap(Mtt)-OH has been reported to exhibit poor coupling efficiency due to rapid lactamization under various coupling conditions. rsc.orgnih.gov

To overcome these hurdles, researchers are optimizing automated synthesis protocols. This includes the use of more potent coupling reagents and modified reaction conditions. For example, the use of DEPBT as a coupling reagent in a multi-time, preincubation-free protocol has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH. researchgate.netresearchgate.net Microwave-assisted automated SPPS is another significant advancement, as it can accelerate coupling and deprotection steps, potentially improving the efficiency of incorporating challenging residues. openaccessjournals.comscience.gov The continuous evolution of automated synthesizers and the development of specialized protocols are crucial for the routine and efficient synthesis of complex peptides containing Fmoc-Dap(Mtt)-OH and other modified amino acids. peptide.combeilstein-journals.org

Expanding the Scope of Bioconjugation Chemistries

The ability to selectively deprotect the Mtt group on the Dap side chain opens up a plethora of possibilities for bioconjugation. beilstein-journals.orgunige.ch This allows for the attachment of various molecules, such as fluorescent dyes, chelating agents, or polyethylene (B3416737) glycol (PEG) chains, to a specific site on the peptide. beilstein-journals.orgresearchgate.net For instance, after on-resin removal of the Mtt group, the exposed amine can be reacted with a desired moiety before the final cleavage of the peptide from the resin. researchgate.net This strategy is instrumental in creating targeted drug delivery systems, diagnostic probes, and other advanced biomaterials. beilstein-journals.org

Click Chemistry Applications (e.g., CuAAC, SPAAC)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. issuu.combiochempeg.com The side chain of Dap can be modified to incorporate either an azide (B81097) or an alkyne functionality, making it a prime candidate for click reactions.

For example, Fmoc-Dap(N3)-OH, an azido-functionalized derivative, can be incorporated into a peptide sequence. metu.edu.tr Following synthesis, the azide group can be reacted with an alkyne-containing molecule via CuAAC to form a stable triazole linkage. issuu.commetu.edu.tr This approach has been used to modify peptides on-resin. metu.edu.tr SPAAC offers the advantage of being copper-free, which is beneficial for applications in living systems where copper toxicity is a concern. issuu.combiochempeg.com By incorporating a strained cyclooctyne (B158145) onto the Dap side chain, peptides can be readily conjugated to azide-modified molecules in a bioorthogonal manner. issuu.com The development of Fmoc-Dap derivatives suitable for both CuAAC and SPAAC is expanding the toolkit for creating novel and complex peptide conjugates for a wide range of applications. issuu.comiris-biotech.deiris-biotech.de

Rational Design of Peptidomimetics Incorporating Fmoc-Dap(Mtt)-OH

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. openaccessjournals.com Fmoc-Dap(Mtt)-OH is a valuable building block in the rational design of peptidomimetics. The diaminopropionic acid scaffold allows for the introduction of non-natural side chains and conformational constraints.

The selective deprotection of the Mtt group enables the introduction of various functionalities that can influence the peptide's secondary structure or create novel binding epitopes. acs.org For example, the side-chain amine can be used as an anchor point for cyclization, leading to the formation of stapled or macrocyclic peptides with constrained conformations. acs.org This is a widely used strategy to enhance peptide stability and target affinity. Researchers have utilized Fmoc-Dap(Mtt)-OH in the synthesis of stapled peptides that mimic helical structures, which are important for mediating protein-protein interactions. acs.org The ability to precisely modify the Dap side chain is crucial for the rational design of peptidomimetics with tailored pharmacological profiles.

In Vitro and In Vivo Applications of Fmoc-Dap(Mtt)-OH Derived Peptides

Peptides derived from Fmoc-Dap(Mtt)-OH have shown promise in a variety of in vitro and in vivo applications. The ability to introduce specific modifications via the Dap side chain allows for the development of peptides with tailored biological activities.

In vitro, peptides containing modified Dap residues have been evaluated for their antimicrobial and anticancer properties. acs.orgmdpi.comresearchgate.net For example, analogs of the antimicrobial peptide aurein (B1252700) 1.2, where lysine (B10760008) residues were replaced with Dap, have been synthesized and tested for their activity against various bacterial strains and cancer cell lines. mdpi.comresearchgate.net The results of these studies provide valuable structure-activity relationship data, guiding the design of more potent and selective therapeutic agents. uga.edu

Q & A

Q. What is the role of the Mtt protecting group in Fmoc-Dap(Mtt)-OH during peptide synthesis?

The Mtt (4-methyltrityl) group in Fmoc-Dap(Mtt)-OH serves as an orthogonally removable protecting group for the β-amine of diaminopropionic acid (Dap). This allows selective deprotection under mildly acidic conditions (e.g., 1% TFA in DCM with TIPS as a scavenger) while preserving other acid-labile groups like Fmoc. The Mtt group is critical for synthesizing branched peptides or conjugates where selective functionalization of the β-amine is required .

Q. What standard protocols are used for incorporating Fmoc-Dap(Mtt)-OH into solid-phase peptide synthesis (SPPS)?

Fmoc-Dap(Mtt)-OH is typically coupled using automated microwave-assisted SPPS (e.g., Liberty Blue systems). Standard coupling reagents include HATU/DIEA or DIC/OXYMA in dry DMF. After chain elongation, the Mtt group is removed with 1% TFA/DCM (repeated 5× for 5 minutes each) to expose the β-amine for further modifications, such as attaching fluorescent labels (e.g., 5/6-FAM) or functional moieties .

Q. How do researchers verify the successful incorporation of Fmoc-Dap(Mtt)-OH in synthetic peptides?

Analytical methods include:

- HPLC : To monitor coupling efficiency and intermediate purity.

- Mass spectrometry (MS) : To confirm molecular weight of intermediates and final products.

- Kaiser test : To detect free amines post-Mtt deprotection.

Failure to remove Mtt completely results in truncated peptides, detectable via shifted retention times in HPLC .

Advanced Research Questions

Q. How can researchers mitigate lactamization side reactions during SPPS with Fmoc-Dap(Mtt)-OH?

Lactamization (intramolecular cyclization) can occur due to the proximity of the β-amine and carboxylic acid post-Mtt removal. To suppress this:

Q. What strategies enable orthogonal protection schemes when using Fmoc-Dap(Mtt)-OH in complex peptide architectures?

Orthogonal protection involves combining Mtt with other groups (e.g., Boc, Alloc) for multi-functionalization. For example:

Q. How does the choice of base influence racemization during Fmoc-Dap(Mtt)-OH coupling?

Strong bases like DIPEA can abstract protons from the α-carbon, leading to racemization. Substituting with weak, bulky bases (e.g., 2,4,6-trimethylpyridine) minimizes this by reducing deprotonation efficiency. This is particularly important when synthesizing enantiomerically pure peptides for biological studies .

Q. What are the limitations of Mtt in high-throughput peptide synthesis, and what alternatives exist?

Mtt’s sensitivity to low TFA concentrations complicates automation due to extended deprotection times. Alternatives include:

- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) : Removed with hydrazine.

- ivDde : Faster cleavage under similar conditions.

These groups offer comparable orthogonality but require compatibility testing with other protecting groups in the sequence .

Methodological Optimization

Q. How can researchers optimize Mtt deprotection to minimize resin damage?

Q. What coupling conditions maximize efficiency for Fmoc-Dap(Mtt)-OH in challenging sequences?

- Microwave-assisted synthesis : Enhances coupling kinetics (e.g., 75°C for 5 minutes).

- Double coupling : Repeat couplings with fresh reagents for sterically hindered residues.

- Solvent optimization : Use DMF:DCM (1:1) to improve resin swelling and reagent diffusion .

Analytical and Validation Considerations

Q. How do researchers validate the bioactivity of peptides containing Fmoc-Dap(Mtt)-OH derivatives?

- Fluorescence tagging : Attach 5/6-FAM to the β-amine for cellular uptake studies.

- Surface plasmon resonance (SPR) : Measure binding affinity to targets (e.g., Toll-like receptors).

- MTT assays : Assess cytotoxicity in cell lines (e.g., COC cells) using standardized protocols at 532 nm for optimal formazan detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.